Cas no 1806333-60-7 (3,4-Dimethyl-5-iodoanisole)

3,4-Dimethyl-5-iodoanisole 化学的及び物理的性質
名前と識別子
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- 3,4-Dimethyl-5-iodoanisole
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- インチ: 1S/C9H11IO/c1-6-4-8(11-3)5-9(10)7(6)2/h4-5H,1-3H3
- InChIKey: YZUZSBPBAYAZBM-UHFFFAOYSA-N
- SMILES: IC1=CC(=CC(C)=C1C)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- XLogP3: 3.3
- トポロジー分子極性表面積: 9.2
3,4-Dimethyl-5-iodoanisole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010009687-250mg |
3,4-Dimethyl-5-iodoanisole |
1806333-60-7 | 97% | 250mg |
470.40 USD | 2021-07-06 | |
Alichem | A010009687-500mg |
3,4-Dimethyl-5-iodoanisole |
1806333-60-7 | 97% | 500mg |
798.70 USD | 2021-07-06 | |
Alichem | A010009687-1g |
3,4-Dimethyl-5-iodoanisole |
1806333-60-7 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
3,4-Dimethyl-5-iodoanisole 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
3,4-Dimethyl-5-iodoanisoleに関する追加情報
3,4-Dimethyl-5-iodoanisole (CAS No. 1806333-60-7): A Versatile Intermediate in Organic Synthesis and Pharmaceutical Research
The chemical compound 3,4-Dimethyl-5-iodoanisole (CAS No. 1806333-60-7) is a specialized aromatic ether with significant applications in organic synthesis and pharmaceutical development. Its molecular structure, featuring a methoxy group (anisole), iodine substitution, and dimethyl functionalization, makes it a valuable intermediate for constructing complex molecules. Researchers and industries increasingly focus on this compound due to its role in cross-coupling reactions, a cornerstone of modern drug discovery and material science.
In recent years, the demand for iodinated aromatic compounds like 3,4-Dimethyl-5-iodoanisole has surged, driven by their utility in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal for creating biologically active molecules, including API intermediates (Active Pharmaceutical Ingredients). The compound’s electron-rich benzene ring and steric effects from the methyl groups enhance its selectivity in synthetic pathways, aligning with trends toward green chemistry and atom economy.
From an industrial perspective, 3,4-Dimethyl-5-iodoanisole addresses key challenges in high-value chemical production. Its stability under standard conditions and compatibility with diverse reagents make it a preferred choice for scale-up processes. Laboratories often employ it to synthesize heterocyclic compounds, which are critical in developing antiviral agents and anticancer drugs—topics frequently searched in medicinal chemistry forums and AI-driven drug design platforms.
Environmental and regulatory considerations further highlight the compound’s advantages. Unlike heavier halogens, its iodine moiety offers a balance between reactivity and safety, reducing waste in catalytic cycles. This aligns with the sustainable chemistry movement, a hot topic among researchers optimizing E-factor (Environmental Factor) metrics. Additionally, its low toxicity profile compared to brominated analogs positions it favorably in REACH and FDA compliance discussions.
Emerging applications of 3,4-Dimethyl-5-iodoanisole extend to agrochemicals and advanced materials. For instance, its derivatives are explored as photoactive components in OLEDs (Organic Light-Emitting Diodes), a sector gaining traction due to the global shift toward energy-efficient displays. Patent analyses reveal growing interest in its use for liquid crystal formulations, addressing queries on next-gen electronic devices.
To conclude, 3,4-Dimethyl-5-iodoanisole (CAS No. 1806333-60-7) exemplifies innovation at the intersection of organic chemistry and industrial demand. Its adaptability to C-H activation strategies and relevance in precision synthesis ensure its prominence in scientific literature and commercial catalogs. As AI-assisted molecular modeling accelerates, compounds like this will remain central to breakthroughs in life sciences and functional materials.
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